2,4,5-Trifluoromandelic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

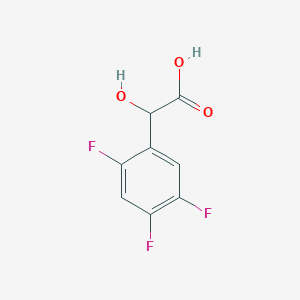

2,4,5-Trifluoromandelic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of mandelic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available precursors. For example, the synthesis may begin with the preparation of 2,4,5-trifluorophenylacetic acid, which is then converted to the desired mandelic acid derivative through a series of reactions involving oxidation and hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,5-Trifluoromandelic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TFMA is primarily recognized for its role in pharmaceutical research:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: TFMA has been studied for its potential in developing DPP-4 inhibitors, which are crucial for treating type 2 diabetes. The trifluoromethyl group enhances the compound's lipophilicity and bioavailability compared to non-fluorinated analogs .

- Drug Development: Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for new drug candidates aimed at various diseases.

Material Science

The chemical properties of TFMA make it suitable for applications in material science:

- Polymer Chemistry: The incorporation of fluorinated compounds like TFMA can modify polymer properties, enhancing thermal stability and chemical resistance.

- Nanotechnology: Research indicates potential uses of TFMA in developing advanced materials with specific functionalities due to its unique electronic properties.

Case Studies and Research Findings

Case Study 1: Synthesis Pathways

Recent studies have explored efficient synthetic routes for converting TFMA to TFPAA. One notable method involves a direct reduction reaction that simplifies the synthesis process while maintaining high yields .

Case Study 2: Biological Activity

Research has demonstrated that compounds derived from TFMA exhibit significant biological activities. For instance:

- A study highlighted the compound's effectiveness in inhibiting DPP-4 enzymes, showcasing its potential as a therapeutic agent for diabetes management.

Mecanismo De Acción

The mechanism of action of 2,4,5-trifluoromandelic acid involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor . The pathways involved often include inhibition of metabolic enzymes and disruption of cellular processes .

Comparación Con Compuestos Similares

- 2,4-Difluoromandelic acid

- 2,5-Difluoromandelic acid

- 3,4-Difluoromandelic acid

- 4-Fluoromandelic acid

Comparison: Compared to its analogs, 2,4,5-trifluoromandelic acid exhibits unique properties due to the presence of three fluorine atoms. These fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. Additionally, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, providing a distinct advantage over similar compounds .

Actividad Biológica

2,4,5-Trifluoromandelic acid (TFMA) is a fluorinated derivative of mandelic acid, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, structural characteristics, and relevant case studies.

- Molecular Formula : C8H5F3O3

- Molecular Weight : Approximately 220.12 g/mol

- Appearance : White crystalline solid

- Density : 1.613 g/cm³

- Boiling Point : 304.2°C at 760 mmHg

- Flash Point : 137.8°C

The presence of three fluorine atoms at the 2, 4, and 5 positions on the phenyl ring significantly influences the compound's reactivity and biological interactions .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most significant biological activities of TFMA is its role as an intermediate in the synthesis of DPP-4 inhibitors, which are crucial for managing type 2 diabetes. DPP-4 is an enzyme that regulates incretin hormones, which are involved in glucose metabolism. Inhibition of this enzyme leads to increased insulin secretion and decreased glucagon levels, ultimately lowering blood glucose levels .

Case Studies and Research Findings

- Sitagliptin Synthesis : TFMA is used in the synthesis of sitagliptin, a well-known DPP-4 inhibitor. The synthesis involves multiple steps with TFMA serving as a key precursor. The overall yield from TFMA to sitagliptin has been reported to be around 65% .

- Inhibition Studies : Research indicates that TFMA exhibits strong inhibitory activity against human secretase enzymes, which are implicated in various pathological conditions including Alzheimer’s disease. This suggests potential applications beyond diabetes management .

- Lipophilicity and Bioavailability : The trifluoromethyl group in TFMA enhances its lipophilicity compared to non-fluorinated analogs. This property is advantageous in drug design as it can improve bioavailability and potency while potentially reducing side effects.

Structural Comparisons

To better understand the uniqueness of TFMA compared to related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mandelic Acid | C8H8O3 | Non-fluorinated; used in various pharmaceutical applications. |

| 4-(Trifluoromethyl)mandelic Acid | C9H7F3O3 | Contains one trifluoromethyl group; less reactive than TFMA. |

| 2-Hydroxy-2-(trifluoromethyl)phenylacetic Acid | C9H9F3O3 | Similar structure; used as an intermediate in organic synthesis. |

The unique trifluoromethyl substitution pattern of TFMA contributes significantly to its reactivity and potential applications in medicinal chemistry .

Applications in Drug Discovery

TFMA's ability to modify biological activity through structural changes makes it a valuable compound in drug discovery. Its derivatives are being explored for various therapeutic applications beyond diabetes management, including anti-cancer therapies and treatments for neurodegenerative diseases.

Propiedades

IUPAC Name |

2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSNZRPLTBOIQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.